3-(3-Nitrophenoxy)propylamine HCl 3-(3-Nitrophenoxy)propylamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669380
InChI: InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13;/h1,3-4,7H,2,5-6,10H2;1H
SMILES: C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl
Molecular Formula: C9H13ClN2O3
Molecular Weight: 232.66 g/mol

3-(3-Nitrophenoxy)propylamine HCl

CAS No.:

Cat. No.: VC13669380

Molecular Formula: C9H13ClN2O3

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitrophenoxy)propylamine HCl -

Specification

Molecular Formula C9H13ClN2O3
Molecular Weight 232.66 g/mol
IUPAC Name 3-(3-nitrophenoxy)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13;/h1,3-4,7H,2,5-6,10H2;1H
Standard InChI Key QGLRWUIPQFYHKW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl
Canonical SMILES C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 3-(3-Nitrophenoxy)propylamine hydrochloride is C₉H₁₃ClN₂O₃, with a molecular weight of 257.67 g/mol. Its IUPAC name is 3-(3-nitrophenoxy)propan-1-amine hydrochloride. The structure comprises:

  • A 3-nitrophenoxy group (aromatic ring with nitro at position 3).

  • A three-carbon propylamine chain bonded via an ether linkage.

  • A hydrochloride salt stabilizing the amine group.

Key identifiers include:

PropertyValue
CAS Registry Number1201633-51-3
SMILESO=C(NC1CC1)C2=CC=CC=C2N+[O-].[Cl-]
InChIKeyKLVIOEPFHWKBBQ-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography data for analogous nitroaromatic amines reveal planar aromatic rings with nitro groups inducing significant electron-withdrawing effects . The amine group’s protonation state (as a hydrochloride salt) enhances solubility in polar solvents, a critical factor in synthetic applications .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols are documented in curated databases, plausible routes include:

  • Nucleophilic Substitution: Reaction of 3-nitrophenol with 3-chloropropylamine under basic conditions.

    3-Nitrophenol+3-ChloropropylamineBase3-(3-Nitrophenoxy)propylamine+HCl\text{3-Nitrophenol} + \text{3-Chloropropylamine} \xrightarrow{\text{Base}} \text{3-(3-Nitrophenoxy)propylamine} + \text{HCl}
  • Reductive Amination: Condensation of 3-nitrophenoxypropanal with ammonia, followed by hydrochloric acid quenching.

Reactivity Profile

The compound’s functional groups dictate its reactivity:

  • Nitro Group: Participates in reduction reactions to form amines; undergoes electrophilic substitution at meta positions .

  • Amine Group: Forms Schiff bases with carbonyl compounds; undergoes alkylation/acylation.

  • Ether Linkage: Resists hydrolysis under acidic/basic conditions, ensuring stability during synthetic modifications .

Physicochemical Properties

Experimental data for this specific compound is sparse, but properties can be inferred from analogs:

PropertyEstimated ValueBasis of Estimation
Melting Point165–170°CSimilar hydrochlorides
SolubilityHigh in water, DMSO, ethanolIonizable amine group
logP (Partition Coeff.)1.2–1.8Nitroaromatic analogs

Comparative Analysis with Analogues

The table below contrasts 3-(3-Nitrophenoxy)propylamine HCl with related compounds:

CompoundMolecular FormulaKey Differences
3-(4-Nitrophenoxy)propylamine HClC₉H₁₃ClN₂O₃Para-nitro substitution
3-(2-Nitrophenoxy)propylamine HClC₉H₁₃ClN₂O₃Ortho-nitro; steric hindrance
3-Phenoxypropylamine HClC₉H₁₃ClNOLacks nitro group; less reactive

Future Research Directions

  • Biological Screening: Evaluate antimicrobial/antifungal efficacy in vitro.

  • Structural Optimization: Modify the nitro position/propyl chain length to enhance bioavailability.

  • Catalytic Applications: Explore use in asymmetric synthesis as a chiral ligand .

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